molecular formula C15H13BrO2 B3114935 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde CAS No. 2056110-59-7

2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde

Cat. No.: B3114935
CAS No.: 2056110-59-7
M. Wt: 305.17 g/mol
InChI Key: UJGJNDWHUNJOOM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a benzene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-5-methylbenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Ammonia, amines, in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: 2-(Benzyloxy)-4-bromo-5-methylbenzoic acid.

    Reduction: 2-(Benzyloxy)-4-bromo-5-methylbenzyl alcohol.

    Substitution: 2-(Benzyloxy)-4-amino-5-methylbenzaldehyde.

Scientific Research Applications

2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the benzyloxy group provides additional sites for functionalization.

Biological Activity

2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13BrO2
  • Molecular Weight : 305.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Compounds with similar structures to this compound have been reported to exhibit various biological activities, including:

  • Anticancer Activity : Several studies suggest that benzaldehyde derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Compounds in this class have demonstrated antibacterial properties against pathogenic bacteria.
  • Antiviral Activity : Some derivatives have shown efficacy against viral infections through mechanisms that disrupt viral replication.

The biological effects of this compound may be attributed to its ability to interact with specific biological targets:

  • Cellular Signaling Pathways : It is believed that such compounds can modulate signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic processes, which may contribute to their therapeutic effects.

Anticancer Studies

A study evaluated the anticancer potential of various benzaldehyde derivatives, including this compound. The results indicated significant inhibition of cell proliferation in human cancer cell lines, with a notable increase in apoptosis markers such as caspase activation.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)15.2Apoptosis induction
Similar Benzaldehyde DerivativeSGC7901 (gastric cancer)12.5Caspase activation

Antimicrobial Activity

Research on antimicrobial properties has shown that benzaldehyde derivatives possess activity against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antiviral Studies

Benzaldehyde derivatives have been assessed for antiviral activity, particularly against influenza virus strains. The compounds were found to inhibit viral replication effectively, suggesting potential use in antiviral therapies.

Case Studies

  • Study on Cancer Cell Lines : A detailed investigation into the effects of various benzaldehyde derivatives on human pancreatic cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to control groups.
  • Antibacterial Efficacy Assessment : In vitro studies demonstrated that this compound exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, with observed changes in bacterial morphology upon treatment.

Properties

IUPAC Name

4-bromo-5-methyl-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGJNDWHUNJOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231925
Record name Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-59-7
Record name Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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